molecular formula C10H14ClN B8783780 [3-(4-Chlorophenyl)propyl]methylamine

[3-(4-Chlorophenyl)propyl]methylamine

Cat. No.: B8783780
M. Wt: 183.68 g/mol
InChI Key: RQPXUYVJBRRZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-Chlorophenyl)propyl]methylamine is a secondary amine characterized by a propyl chain linking a 4-chlorophenyl group to a methylamine moiety. Key structural features include:

  • 4-Chlorophenyl group: Enhances lipophilicity and may influence binding to aromatic receptor pockets.
  • Propyl linker: Balances molecular flexibility and steric constraints.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-methylpropan-1-amine

InChI

InChI=1S/C10H14ClN/c1-12-8-2-3-9-4-6-10(11)7-5-9/h4-7,12H,2-3,8H2,1H3

InChI Key

RQPXUYVJBRRZGS-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Chlorpheniramine Maleate ([3-(4-Chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine)

Structural Differences :

  • Additional pyridinyl group and dimethylamine terminus.
  • Maleate salt formulation improves solubility.

Functional Implications :

  • Pharmacology : Chlorpheniramine is a well-established antihistamine (H1 receptor antagonist) . The pyridinyl group likely enhances binding to histamine receptors.
  • Bioavailability : The maleate salt increases water solubility, favoring oral administration.

Data Table :

Property [3-(4-Chlorophenyl)propyl]methylamine Chlorpheniramine Maleate
Molecular Formula C₁₀H₁₄ClN (estimated) C₁₈H₂₅ClN₂O₄
Molecular Weight ~183.7 g/mol 271.4 g/mol
Key Functional Groups Chlorophenyl, methylamine Chlorophenyl, pyridinyl, dimethylamine
Therapeutic Use Not explicitly reported Antihistamine

2-Chloro-N-[3-(4-Chlorophenyl)propyl]-6,7-dimethoxyquinazolin-4-amine

Structural Differences :

  • Quinazolin-4-amine core replaces the methylamine group.
  • 6,7-Dimethoxy and 2-chloro substituents on the quinazoline ring.

Functional Implications :

  • Receptor Affinity: The quinazoline moiety is associated with kinase inhibition or adenosine receptor antagonism .
  • Electron-Withdrawing Effects : Chlorine and methoxy groups may enhance binding to electron-deficient pockets.

Data Table :

Property This compound Quinazoline Derivative
Molecular Formula C₁₀H₁₄ClN C₁₉H₁₉Cl₂N₃O₂
Molecular Weight ~183.7 g/mol 392.3 g/mol
Key Functional Groups Chlorophenyl, methylamine Chlorophenyl, quinazoline, dimethoxy

[3-(4-Bromophenoxy)propyl]methylamine Oxalate

Structural Differences :

  • Bromophenoxy group replaces chlorophenyl.
  • Oxalate salt formulation.

Functional Implications :

  • Salt Form : Oxalate improves crystallinity and stability.

Data Table :

Property This compound Bromophenoxy Analog
Molecular Formula C₁₀H₁₄ClN C₁₂H₁₆BrNO₅
Molecular Weight ~183.7 g/mol 334.2 g/mol
Halogen Chlorine Bromine

[1-(4-Chlorophenyl)butyl][3-(morpholin-4-yl)propyl]amine

Structural Differences :

  • Morpholine ring replaces methylamine.
  • Extended butyl chain.

Functional Implications :

  • Solubility : Morpholine’s oxygen atom enhances water solubility.
  • Pharmacokinetics : The bulkier structure may reduce CNS penetration but improve metabolic stability .

Data Table :

Property This compound Morpholine Derivative
Molecular Formula C₁₀H₁₄ClN C₁₇H₂₇ClN₂O
Molecular Weight ~183.7 g/mol 310.9 g/mol
Key Functional Groups Chlorophenyl, methylamine Chlorophenyl, morpholine

[3-(2,6-Dimethylphenoxy)propyl]methylamine Hydrochloride

Structural Differences :

  • 2,6-Dimethylphenoxy group replaces chlorophenyl.
  • Hydrochloride salt.

Functional Implications :

  • Steric Effects : Methyl groups introduce steric hindrance, possibly reducing off-target interactions.
  • Metabolic Stability : Dimethyl substitution may slow oxidative metabolism .

Data Table :

Property This compound Dimethylphenoxy Analog
Molecular Formula C₁₀H₁₄ClN C₁₃H₂₁NO·HCl
Molecular Weight ~183.7 g/mol 243.8 g/mol (free base)

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